Dibutylamine hydroiodide

Description

Contextual Significance in Modern Chemical Science

The primary significance of dibutylamine (B89481) hydroiodide in contemporary chemical research lies in its application as a crucial precursor in the development of advanced materials, particularly organic-inorganic hybrid perovskites. tcichemicals.comcymitquimica.comstarshinechemical.com These materials are at the forefront of photovoltaic research due to their potential in high-efficiency solar cells. tcichemicals.com

Organic-inorganic perovskites possess a general chemical formula of [(RNH₃)ₘMXₙ], where the organic cation (RNH₃⁺), the metal ion (M), and the halide ion (X) can be modified to precisely control the material's physical properties. tcichemicals.com Dibutylamine hydroiodide serves as a source for the organic dibutylammonium cation in the perovskite structure. The inclusion of the bulky dibutylammonium cation is instrumental in forming two-dimensional (2D) layered perovskite structures. tcichemicals.com These 2D perovskites are of particular interest as they can offer enhanced stability compared to their three-dimensional (3D) counterparts. The length of the alkyl group on the amine, in this case, the butyl groups, allows for precise control over the distance between the inorganic layers within the crystal lattice. tcichemicals.com This capability makes this compound a key component in the field of electronic materials and materials science for fabricating next-generation solar cells and other optoelectronic devices. cymitquimica.comtcichemicals.com

Historical Development and Evolution of Research on Amine Hydrohalides

The study of amine hydrohalides, the chemical class to which this compound belongs, has a history stretching back over a century. Early research in the late 19th and early 20th centuries focused on fundamental synthesis methods. For instance, laboratory preparations involved reacting an amine with a gaseous hydrogen halide in a non-aqueous solvent like ether or carbon tetrachloride. google.com An industrial process for manufacturing aniline (B41778) hydrochloride, a prominent aromatic amine hydrohalide, was patented in 1932, involving a vapor-phase reaction between aniline and hydrogen chloride at elevated temperatures. google.comnih.gov

As analytical techniques advanced, the research focus shifted towards understanding the structural properties of these salts. Infrared spectroscopy became a key tool for investigating the nature of hydrogen bonding within amine hydrohalide crystals. researchgate.net These studies revealed that in the solid state, the dominant interaction is the N⁺-H···X⁻ hydrogen bond between the ammonium (B1175870) cation and the halide anion. researchgate.netcdnsciencepub.com Researchers also observed differences in the spectral characteristics between aliphatic and aromatic amine salts, attributing these to variations in charge distribution and electrostatic effects. researchgate.netcdnsciencepub.com

More recently, the perspective on amine hydrohalides has evolved from simple acid-base reaction products to sophisticated building blocks for materials design. In the field of crystal engineering, they are recognized as "long-range synthon aufbau modules," which are reliable structural motifs for constructing complex crystalline frameworks. rsc.org This modern understanding allows scientists to use simple, commercially available amines and hydrogen halides to rationally design and synthesize functional crystalline materials, including those with unique polar, chiral, or porous properties. rsc.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound is dominated by its use in perovskite solar cells (PSCs). A significant trend is the pursuit of higher efficiency and long-term stability in PSCs, which necessitates the use of high-purity precursors. researchgate.net Research efforts are focused on developing scalable synthesis methods, including aqueous routes, to produce kilogram-scale quantities of high-purity perovskite precursors for commercial applications. researchgate.net The use of bulky amines like dibutylamine to create 2D and quasi-2D perovskite structures remains a key strategy to enhance the environmental stability of solar devices.

Beyond photovoltaics, emerging research is exploring novel applications for amine hydrohalides. One promising new frontier is the formation of Deep Eutectic Solvents (DESs). acs.org A recent study demonstrated that mixtures of amine hydrohalides and alkanolamines can form DESs with unique properties suitable for applications like carbon dioxide (CO₂) capture. acs.org In these systems, strong hydrogen bonds, such as the N–H···Cl⁻ interaction, between the amine salt and the hydrogen bond donor lead to a significant melting point depression. acs.org

Another cutting-edge trend is in the field of supramolecular chemistry and advanced materials. A very recent 2024 study has shown that organic ammonium halides can be used to construct chiral helical frameworks through consecutive hydrogen bonding. rsc.org This development opens up possibilities for creating new functional materials, such as porous crystals and liquid crystals, by employing simple neutralization reactions of commercially available amines, highlighting a move towards designing tunable crystalline materials with advanced properties. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₁₉N·HI | cymitquimica.comstarshinechemical.comchemsrc.com |

| Molecular Weight | 257.16 g/mol | cymitquimica.comstarshinechemical.comchemsrc.com |

| Synonyms | N-Butyl-1-butanamine Hydroiodide, Dibutylammonium Iodide | cymitquimica.comtcichemicals.comchemsrc.com |

| Appearance | White to light yellow powder or crystals | cymitquimica.comstarshinechemical.com |

| Purity | >98.0% | cymitquimica.comstarshinechemical.com |

| CAS Number | 79886-80-9 | tcichemicals.comstarshinechemical.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetanilide |

| Alumina |

| Ammonia |

| Aniline |

| Aniline hydrochloride |

| Barium titanate |

| Butanol |

| Butyl bromide |

| Butyl chloride |

| Calcium titanate |

| Carbon tetrachloride |

| Dibutylamine |

| This compound |

| Ether |

| Formamidinium lead iodide |

| Hydrogen chloride |

| Lead acetate (B1210297) trihydrate |

| Nitrobenzene |

| Phenol |

| Phenazopyridine |

| Silica (B1680970) |

| Stannous chloride |

| Sulfafurazole |

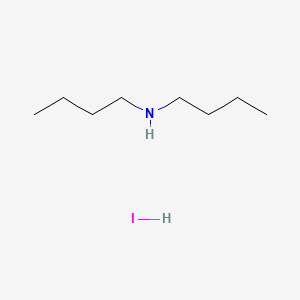

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

79886-80-9 |

|---|---|

Molecular Formula |

C8H20IN |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

N-butylbutan-1-amine;hydroiodide |

InChI |

InChI=1S/C8H19N.HI/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChI Key |

XSLDMAXRLXEWGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.I |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Dibutylamine Hydroiodide

Direct Synthesis Approaches

The most straightforward method for preparing dibutylamine (B89481) hydroiodide is the direct reaction between dibutylamine and a source of hydroiodic acid. This approach leverages the basic nature of the amine's nitrogen atom and the acidic proton of the hydroiodic acid.

The fundamental reaction for the synthesis of dibutylamine hydroiodide is the protonation of dibutylamine. In this acid-base neutralization reaction, the lone pair of electrons on the nitrogen atom of dibutylamine attacks the proton from hydroiodic acid (HI). This forms a stable ammonium (B1175870) salt, specifically dibutylammonium iodide.

The reaction is typically carried out by combining the two reactants in a suitable solvent. The general chemical equation is:

(CH₃CH₂CH₂CH₂)₂NH + HI → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺I⁻

This process is analogous to the synthesis of other amine hydrohalide salts, where the amine acts as a Brønsted-Lowry base and the hydrohalic acid acts as the Brønsted-Lowry acid. smolecule.com The reaction of primary or secondary amines with alkylating agents like alkyl halides often produces hydrohalic acids as byproducts, which then react with the amine to form these salts. dtic.mil In the case of direct synthesis, hydroiodic acid is the primary reagent rather than a byproduct.

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of the final this compound product. acs.org Several factors must be carefully controlled during the synthesis.

Temperature Control: It is crucial to maintain low temperatures, often below 25°C, during the addition of hydroiodic acid. This precaution is necessary to prevent the decomposition of hydroiodic acid, which can break down into iodine and hydrogen gas, introducing impurities. smolecule.com

Stoichiometry and Reagent Addition: The molar ratio of the reactants influences the completeness of the reaction. A slight excess of the amine can ensure that all the hydroiodic acid is consumed, but this may require additional purification steps to remove the unreacted amine. Conversely, an excess of acid ensures complete protonation of the amine. Gradual, dropwise addition of the acid to a stirred solution of the amine is a standard procedure to control the reaction's exothermicity and prevent localized overheating. smolecule.com

Solvent Choice: The choice of solvent can affect reaction rate, yield, and the ease of product isolation. Solvents like ethanol, hexane, or diethyl ether are often used. smolecule.comprepchem.com The product, being a salt, often has different solubility characteristics than the starting amine, which can be exploited for purification. For instance, the salt may precipitate from the solution upon formation, allowing for easy separation by filtration. prepchem.com

Purification: After the reaction, the crude product may contain unreacted starting materials or byproducts. Purification techniques such as recrystallization, washing with a non-polar solvent to remove excess amine, or vacuum drying to remove residual solvent and moisture are employed to achieve the desired purity, which is often greater than 98%. cymitquimica.comsmolecule.com

An interactive data table summarizing the impact of various parameters on the synthesis is presented below.

Interactive Data Table: Optimization of this compound Synthesis

| Parameter | Condition | Rationale | Expected Outcome |

|---|---|---|---|

| Temperature | < 25°C | Prevents HI decomposition. smolecule.com | High purity, minimal iodine contamination. |

| > 40°C | Increased rate of HI decomposition. | Lower purity, potential for side reactions. | |

| Reagent Ratio | Equimolar | Stoichiometrically balanced reaction. | High conversion, potentially some unreacted starting materials. |

| Excess Dibutylamine | Ensures complete consumption of HI. | May require purification to remove unreacted amine. | |

| Solvent | Ethanol | Good solubility for reactants, allows for precipitation of the salt. smolecule.com | Facilitates reaction and easy isolation. |

| Diethyl Ether | Low boiling point, easy to remove. prepchem.com | Can lead to rapid precipitation and high recovery. | |

| Purification | Recrystallization | Removes soluble impurities. | High purity crystalline product. |

Alternative Synthetic Pathways

While direct protonation is the most common route, alternative strategies can be employed, particularly when specific functionalities or stereochemical outcomes are desired.

Indirect methods involve synthesizing a precursor to dibutylamine and then converting it into the final product. One general, though less direct, approach for creating secondary amines involves the reaction of a primary amine with an acid chloride to form an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com While this synthesizes the amine itself rather than the salt, the resulting dibutylamine could then be readily converted to the hydroiodide salt via the direct protonation method described previously.

Another indirect pathway could involve the formation of a different dibutylammonium salt, which is then converted to the hydroiodide through an ion-exchange reaction. For example, dibutylamine hydrochloride can be synthesized by reacting dibutylamine with phosphorus trichloride (B1173362) in a solvent like hexane. prepchem.com The resulting hydrochloride salt could potentially undergo a salt metathesis reaction with an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent to precipitate the less soluble inorganic halide and leave the desired this compound in solution.

Stereoselective synthesis is relevant for chiral molecules, which have non-superimposable mirror images (enantiomers). The parent molecule, dibutylamine ((CH₃CH₂CH₂CH₂)₂NH), is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereoselective synthesis is not a consideration for the preparation of this compound itself.

However, if one of the butyl groups were to be substituted to create a chiral center, for instance, in a molecule like N-butyl-sec-butylamine, then stereoselective synthesis would become a critical consideration. In such hypothetical cases, synthetic strategies would aim to produce a single enantiomer of the amine. This could be achieved by using a chiral starting material, employing a chiral catalyst during the amine's synthesis, or by resolving a racemic mixture of the amine before its reaction with hydroiodic acid. While not directly applicable to the achiral title compound, these principles are fundamental in the broader context of amine synthesis. researchgate.net

High-Throughput Synthesis and Scalability

The transition from laboratory-scale synthesis to large-scale industrial production or high-throughput screening requires significant adjustments to the synthetic protocol.

For high-throughput synthesis , automated platforms can be utilized to rapidly screen and optimize reaction conditions. d-nb.info These systems can vary parameters such as temperature, solvent, and reactant ratios across many parallel reactions, enabling the quick identification of optimal conditions for yield and purity. acs.org This is particularly useful in materials science research where slightly different salt properties might be desired.

Scalability involves adapting the synthesis for larger volumes. The direct acid-base reaction is generally scalable due to its simplicity. However, challenges such as efficient heat management for the exothermic reaction, ensuring homogeneous mixing in large reactors, and handling bulk materials become more pronounced. Continuous flow reactors offer a modern solution to scalability challenges. d-nb.info In a flow process, reactants are continuously pumped and mixed in a reactor coil, offering superior control over temperature and reaction time, which can lead to improved consistency and safety compared to large-batch processing. Post-synthesis purification steps, such as filtration and drying, must also be scaled up, potentially using industrial equipment like filter presses and fluidized bed dryers to handle larger quantities of the product. smolecule.com

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical for obtaining material of high purity suitable for research applications. The techniques employed are generally applicable to other amine salts and focus on removing unreacted starting materials, by-products from the synthesis, and other impurities. The choice of method depends on the nature of the impurities and the desired final purity.

Recrystallization is a primary and highly effective technique for purifying solid crystalline compounds like this compound. The process involves dissolving the crude salt in a suitable hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the salt decreases, leading to the formation of purified crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization.

Chromatographic techniques are powerful for separating the target compound from closely related impurities. The purification of amines and their salts can be challenging due to their basicity and potential for strong interactions with stationary phases. biotage.combiotage.com

Normal-Phase Chromatography: Traditional normal-phase chromatography on silica (B1680970) gel can be problematic for basic amines due to strong acid-base interactions with the acidic silanol (B1196071) groups on the silica surface. biotage.combiotage.com This can lead to poor peak shape, tailing, and irreversible adsorption. To mitigate these issues, a competing amine, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica. biotage.combiotage.comwordpress.com

Amine-Functionalized Silica: A more advanced approach involves using stationary phases where the silica is chemically modified with amino groups. These amine-functionalized columns minimize the undesirable interactions with the basic analyte, allowing for much-improved separation of amines using simple solvent systems like hexane/ethyl acetate (B1210297). biotage.com

Reversed-Phase Chromatography: In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. For amine salts, adjusting the pH of the mobile phase is critical. At an alkaline pH, basic amines are in their free-base form, become more lipophilic, and show increased retention, which can improve separation. biotage.com

Extraction is a fundamental technique used during the workup of the synthesis reaction. Before the final salt formation, the free dibutylamine base can be purified by liquid-liquid extraction. Typically, the reaction mixture is acidified, and any non-basic organic impurities are extracted into an organic solvent. The aqueous layer is then made basic, liberating the free amine, which can then be extracted into a fresh portion of an organic solvent. This acid-base extraction cycle is highly effective for separating amines from neutral or acidic impurities.

Precipitation and Salt Formation itself serves as a purification step. nih.gov The conversion of crude dibutylamine to its hydroiodide salt often results in the selective precipitation of the desired salt, leaving many impurities behind in the solvent. This method is particularly useful when the impurities have different solubility characteristics than the target salt. A recent technique involves using trichloroacetic acid (TCA) to precipitate amines as their TCA salts, which can then be isolated. nih.gov While this specific method yields the free amine upon heating, the principle of purification via salt precipitation is broadly applicable. nih.gov

Table 1: Purification Techniques for this compound

| Technique | Principle | Application Notes |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | The primary method for purifying the final solid salt. Solvent selection is key. |

| Normal-Phase Chromatography | Separation based on polarity. | Requires mobile phase modifiers (e.g., triethylamine) to prevent peak tailing on standard silica gel. biotage.combiotage.com |

| Amine-Functionalized Chromatography | Normal-phase chromatography on a modified basic stationary phase. | Avoids strong acid-base interactions, providing better separation for amines. biotage.com |

| Reversed-Phase Chromatography | Separation based on hydrophobicity. | Mobile phase pH should be controlled to optimize retention and separation. biotage.com |

| Acid-Base Extraction | Separation based on the ability of the amine to be protonated and deprotonated. | Used to purify the dibutylamine free base before conversion to the hydroiodide salt. |

| Precipitation | Selective precipitation of the target salt from a solution. | The act of forming the salt with hydroiodic acid can itself be a purification step. |

Crystallographic and Solid-State Structural Data for this compound Remains Elusive

Despite extensive searches of chemical and crystallographic databases, detailed structural information for the chemical compound this compound, specifically from single-crystal or powder X-ray diffraction studies, is not publicly available at this time.

Efforts to locate published research or database entries that would allow for a thorough crystallographic and solid-state structural elucidation of this compound have been unsuccessful. This includes searches for its crystal system, space group parameters, unit cell dimensions, and molecular packing arrangements.

Consequently, an in-depth analysis of the intermolecular forces, such as hydrogen bonding networks and potential halogen interactions involving the iodide ion, cannot be provided. Furthermore, a conformational analysis of the dibutylammonium cation within this specific salt, which would typically be derived from single-crystal X-ray diffraction data, is not possible.

Similarly, no powder X-ray diffraction (PXRD) patterns for this compound could be found. PXRD data is crucial for assessing the crystalline phase purity of a bulk sample. Without a reference pattern, it is impossible to confirm the identity and purity of a synthesized batch of this compound through this standard analytical technique.

While crystallographic data exists for related compounds, such as dibutylamine hydrochloride and other dibutylammonium salts, the strict focus of this article on the hydroiodide salt precludes the use of such data for comparative analysis or inference. The precise influence of the larger iodide anion on the crystal packing and intermolecular interactions in comparison to the smaller chloride anion remains a subject for future experimental investigation.

Researchers in the fields of materials science and chemical synthesis who may require this specific structural information are encouraged to perform their own crystallographic analyses upon synthesis of the compound.

Crystallographic and Solid State Structural Elucidation of Dibutylamine Hydroiodide

Powder X-ray Diffraction Characterization

Phase Transition Studies under Varied Conditions

Dialkylammonium halides, including dibutylamine (B89481) hydroiodide, are known to exhibit reversible, solid-solid phase transitions under varying temperature and pressure conditions. acs.orgacs.org These transitions are primarily associated with the "melting" or disordering of the hydrocarbon chains within the crystal lattice, a phenomenon that leads to significant changes in the material's entropy. acs.orgnih.govresearchgate.net

The primary technique used to study these phase transitions is Differential Scanning Calorimetry (DSC). acs.orgresearchgate.netfilab.frintertek.comtorontech.com DSC measurements reveal the temperatures at which these transitions occur and the associated enthalpy (ΔH) and entropy (ΔS) changes. For dialkylammonium halides, these transitions are characterized by substantial entropy changes, often exceeding 200 J kg⁻¹ K⁻¹. acs.orgacs.org

The transition temperature is highly sensitive to applied hydrostatic pressure. acs.org Studies on related compounds show that the transition temperature increases with pressure, a key characteristic of materials with barocaloric effects. acs.orgharvard.edu The pressure sensitivity can be quite high, with shifts of over 24 K per kilobar reported for some dialkylammonium halides. acs.org This behavior arises from the fact that the disordered, high-temperature phase has a larger volume than the ordered, low-temperature phase; applying pressure preferentially stabilizes the more compact, ordered state.

Table 2: Thermodynamic Data for Solid-Solid Phase Transitions in Representative Dialkylammonium Halides

| Compound | Transition Temperature (K) | Transition Entropy (ΔStr) (J kg⁻¹ K⁻¹) |

|---|---|---|

| (C₅H₁₁)₂NH₂Br | 311 | 240 |

| (C₆H₁₃)₂NH₂Br | 338 | 300 |

| (C₇H₁₅)₂NH₂Br | 355 | 290 |

| (C₈H₁₇)₂NH₂Br | 368 | 275 |

This table presents data for a homologous series of dialkylammonium bromides to illustrate the general trends in phase transition behavior expected for dibutylamine hydroiodide. Data sourced from studies on barocaloric effects in dialkylammonium halides. acs.orgacs.org

The nature of the halide anion also influences the phase transition. Generally, for a given alkyl chain length, the transition temperature increases with the size of the anion. Therefore, it is expected that this compound would exhibit a higher transition temperature compared to its bromide or chloride counterparts.

Advanced Solid-State Characterization Techniques

To gain a deeper understanding of the structural dynamics and phase behavior of this compound, several advanced solid-state characterization techniques are employed.

X-ray Diffraction (XRD): Temperature-variable X-ray diffraction is a critical tool for probing the structural changes that occur during phase transitions. acs.orgebsco.combwise.kr By collecting diffraction patterns at different temperatures, researchers can identify changes in the crystal lattice, such as alterations in unit cell parameters and the appearance or disappearance of reflections, which signify a phase change. rsc.orgresearchgate.net For dialkylammonium halides, XRD confirms the transition from a more ordered, low-temperature phase to a less ordered, high-temperature phase, characterized by changes in the packing of the alkyl chains. acs.orgharvard.edu

Raman Spectroscopy: This spectroscopic technique is highly sensitive to the vibrational modes of molecules and is particularly effective for studying the conformational order of hydrocarbon chains. renishaw.comriverd.com In the ordered, low-temperature phase of this compound, the alkyl chains are predominantly in an all-trans conformation, which gives rise to sharp, well-defined peaks in the Raman spectrum. americanpharmaceuticalreview.com Upon heating through the phase transition, the chains become conformationally disordered, with the introduction of gauche defects. This disorder leads to significant broadening and shifts in the Raman bands, providing a spectral signature of the "chain-melting" process. acs.orgrenishaw.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) provides detailed information about the local chemical environment and dynamics of the atoms within the crystal lattice. publish.csiro.auresearchgate.net For this compound, ¹³C ssNMR can be used to distinguish between different carbon environments in the butyl chains and to monitor changes in their mobility across the phase transition. Changes in the chemical shifts and line widths in the NMR spectrum can indicate the onset of dynamic disorder within the solid state.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of the dibutylammonium cation in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular connectivity and environment can be constructed.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the dibutylammonium cation. The chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, number, and neighboring protons, respectively.

In a typical ¹H NMR spectrum of the dibutylammonium ion, the protons on the butyl chains are clearly resolved. Data for the closely related dibutylamine (B89481) hydrochloride shows distinct signals for the methyl, methylene (B1212753), and amine protons. publish.csiro.au The protons on the carbon adjacent to the nitrogen (C1') are deshielded and appear downfield due to the inductive effect of the positively charged nitrogen atom. The signals become progressively more shielded (move upfield) along the alkyl chain toward the terminal methyl group. The two protons attached to the nitrogen (N-H) typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling, with a chemical shift that can be highly dependent on the solvent and concentration. publish.csiro.au

Table 1: Typical ¹H NMR Spectroscopic Data for the Dibutylammonium Cation (Based on data for Dibutylamine Hydrochloride in CDCl₃) publish.csiro.au

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.50 | s (broad) | 2H | Protons on Nitrogen (N-H₂) |

| ~2.92 | t (broad) | 4H | Methylene protons adjacent to N (CH ₂-N) |

| ~1.90 | m | 4H | Methylene protons (CH ₂-CH₂-N) |

| ~1.42 | m | 4H | Methylene protons (CH₃-CH ₂) |

| ~0.95 | t | 6H | Terminal methyl protons (CH ₃) |

| s = singlet, t = triplet, m = multiplet |

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of the molecule. Each unique carbon atom in the dibutylammonium cation produces a distinct signal in the spectrum. The chemical shifts provide insight into the hybridization and electronic environment of the carbon atoms.

For the dibutylammonium cation, four distinct signals are expected, corresponding to the four carbon atoms of the butyl chain. publish.csiro.au The carbon atom directly bonded to the nitrogen (C1') is the most deshielded, appearing at the lowest field. The terminal methyl carbon (C4') is the most shielded and appears at the highest field. publish.csiro.au

Table 2: ¹³C NMR Chemical Shift Data for the Dibutylammonium Cation (Based on data for Dibutylamine Hydrochloride in CDCl₃) publish.csiro.au

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~47.8 | C1' (Carbon adjacent to N) |

| ~28.0 | C2' |

| ~20.3 | C3' |

| ~13.7 | C4' (Terminal Methyl C) |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. rsc.orguvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the dibutylammonium cation, a COSY spectrum would show cross-peaks connecting the signal for the C1'-H protons with the C2'-H protons, the C2'-H protons with the C3'-H protons, and the C3'-H protons with the C4'-H protons, confirming the connectivity of the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. uvic.ca An HMQC or HSQC spectrum would show a cross-peak between the ¹H signal at ~2.92 ppm and the ¹³C signal at ~47.8 ppm, definitively assigning them to the C1' position.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and polymorphism. nih.gov

For dibutylamine hydroiodide, ssNMR could be used to study the N⁺-H···I⁻ hydrogen bonding interaction and its effect on the local electronic environment. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra of the solid material, where chemical shifts might differ slightly from those in solution due to crystalline effects. rsc.org Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) of the salt, which may exhibit distinct spectral signatures.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels of its bonds. It is a powerful technique for identifying the functional groups present in a compound.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the dibutylammonium cation. The presence of the ammonium (B1175870) group and the alkyl chains gives rise to a distinct spectral fingerprint. nist.gov

The most prominent features include:

N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This broadening is characteristic of the N⁺-H stretching vibrations in an ammonium salt, which are involved in strong hydrogen bonding with the iodide anion.

C-H Stretching: Sharp, strong absorptions appear in the 3000-2850 cm⁻¹ region. rsc.org These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups of the butyl chains.

N-H Bending: The bending vibration for the secondary ammonium group (R₂N⁺H₂) typically appears as a medium to strong band around 1620-1550 cm⁻¹.

C-H Bending: Absorptions in the fingerprint region, specifically around 1470 cm⁻¹ and 1380 cm⁻¹, correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. rsc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3200–2800 | Strong, Broad | N⁺-H Stretching (Hydrogen-bonded) |

| 3000–2850 | Strong | C-H Stretching (Asymmetric & Symmetric) |

| 1620–1550 | Medium | N-H Bending |

| ~1470 | Medium | CH₂ Bending (Scissoring) |

| ~1380 | Medium | CH₃ Bending (Symmetric) |

Raman Spectroscopy for Molecular Vibrations and Lattice Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystals. For an ionic compound like this compound, the spectrum is comprised of contributions from the internal vibrations of the dibutylammonium cation and the external, or lattice, modes of the crystal structure.

The internal vibrations correspond to the stretching and bending of bonds within the [ (CH₃CH₂CH₂CH₂)₂NH₂ ]⁺ cation. Key vibrational modes expected for this cation include the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, typically found in the 2800-3000 cm⁻¹ region. The stretching vibration of the N-H⁺ bond in the secondary ammonium ion is also a characteristic feature, generally appearing in the 3000-3200 cm⁻¹ range. iosrjournals.orgresearchgate.netresearchgate.net Other significant vibrations include C-C and C-N stretching, as well as various deformation and rocking modes of the alkyl chains and the ammonium headgroup.

Lattice modes, also known as phonons, are observed at very low frequencies, typically below 200 cm⁻¹. iosrjournals.orgspectroscopyonline.com These vibrations arise from the collective motions of the dibutylammonium cations and iodide anions within the crystal lattice. spectroscopyonline.com These modes are highly sensitive to the specific crystal packing and symmetry of the solid-state form and can include translational and librational (hindered rotational) motions of the ions. spectroscopyonline.comaps.org The analysis of these low-frequency phonons is particularly useful for differentiating between different polymorphic forms of a crystalline solid. spectroscopyonline.com

Table 1: Predicted Raman Vibrational Modes for Dibutylammonium Hydroiodide

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H⁺ Stretching | Secondary Ammonium | 3000 - 3200 | iosrjournals.orgresearchgate.net |

| C-H Stretching | Alkyl (CH₂, CH₃) | 2800 - 3000 | iucr.org |

| N-H⁺ Bending | Secondary Ammonium | 1550 - 1650 | iosrjournals.org |

| C-H Bending/Deformation | Alkyl (CH₂, CH₃) | 1300 - 1470 | |

| C-N Stretching | Dialkylamine | 1000 - 1250 | |

| C-C Stretching | Alkyl Backbone | 800 - 1150 | |

| Lattice Modes (Phonons) | Crystal Lattice | < 200 | iosrjournals.orgspectroscopyonline.comspectroscopyonline.com |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, analysis would typically focus on the dibutylammonium cation, [C₈H₂₀N]⁺.

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. msu.edu For the dibutylammonium cation, the elemental composition is C₈H₂₀N.

Table 2: Exact Mass of the Dibutylammonium Cation

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| Dibutylammonium Cation | [C₈H₂₀N]⁺ | 130.1596 | msu.edusisweb.com |

Calculation based on the most abundant isotopes: C (12.000000), H (1.007825), N (14.003074).

In mass spectrometry, ions are often subjected to fragmentation to elucidate their structure. The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orglibretexts.org This process is favorable because it results in the formation of a resonance-stabilized immonium ion. openstax.org

For the dibutylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, the nitrogen atom is bonded to two equivalent butyl chains. Alpha-cleavage involves the scission of the Cα-Cβ bond, leading to the loss of a propyl radical (•C₃H₇) and the formation of a major fragment ion with an m/z of 86. This is the most common and characteristic fragmentation pathway. future4200.commiamioh.edu Another, less dominant, fragmentation pathway can involve the loss of a neutral butene molecule through a rearrangement process.

Table 3: Predicted Mass Spectrometry Fragmentation for the Dibutylammonium Cation

| Ion | m/z (Nominal) | Origin | Reference |

|---|---|---|---|

| [ (C₄H₉)₂NH₂ ]⁺ (Parent Ion) | 130 | Molecular Cation | |

| [ C₄H₉NH=CH₂ ]⁺ | 86 | α-cleavage (Loss of •C₃H₇) | future4200.commiamioh.edulibretexts.org |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

The UV-Vis spectrum of this compound in a polar solvent is a composite of the absorptions from the dibutylammonium cation and the iodide anion.

The dibutylammonium cation, being a simple saturated alkylamine, lacks significant chromophores. The only electronic transitions available are n→σ* transitions associated with the non-bonding electron pair on the nitrogen atom. These transitions are of high energy and occur in the far-UV region (typically < 200 nm), making them generally inaccessible with standard UV-Vis spectrophotometers.

Consequently, the spectrum of this compound in the accessible UV range (200-400 nm) is dominated by the electronic transitions of the iodide (I⁻) anion. x-mol.comnih.gov The iodide ion in aqueous solution exhibits two strong absorption bands known as charge-transfer-to-solvent (CTTS) bands. cas.czfu-berlin.de These transitions involve the transfer of an electron from the iodide ion to a localized orbital supported by the surrounding solvent molecules. scispace.com Studies have identified these absorption peaks at approximately 193 nm and 226 nm. x-mol.comnih.gov The presence and position of these bands are sensitive to the solvent environment. cas.czrsc.org

Table 4: Electronic Transitions for this compound Components

| Component | Transition Type | Approximate λmax (nm) | Region | Reference |

|---|---|---|---|---|

| Dibutylammonium Cation | n → σ* | < 200 | Far UV | |

| Iodide Anion | Charge-Transfer-to-Solvent (CTTS) | ~193 and ~226 | UV | x-mol.comnih.govfu-berlin.de |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the properties of molecules with a high degree of accuracy. These methods are instrumental in elucidating the electronic structure, geometry, and spectroscopic characteristics of dibutylamine (B89481) hydroiodide.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system is a functional of its electron density. For dibutylamine hydroiodide, DFT calculations can reveal the nature of the ionic bond between the dibutylammonium cation ([ (CH₃CH₂CH₂CH₂)₂NH₂]⁺) and the iodide anion (I⁻).

Geometry Optimization and Conformational Energy Landscape Exploration

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For the dibutylammonium cation, which possesses flexible butyl chains, multiple conformations can exist. Computational methods allow for the exploration of the conformational energy landscape to identify the most stable conformers.

By systematically rotating the bonds within the butyl chains, different spatial arrangements of the atoms can be generated. The energy of each conformation is then calculated, allowing for the construction of a potential energy surface. The minima on this surface correspond to stable conformers. This analysis is critical for understanding the preferred three-dimensional structure of the dibutylammonium cation in this compound.

| Parameter | Description |

| Equilibrium Geometry | The lowest energy arrangement of atoms in the dibutylammonium cation. |

| Conformational Isomers | Different spatial arrangements of the atoms due to bond rotation. |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions are particularly useful.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for the dibutylammonium cation. These predictions are based on the calculated electron density around each nucleus. Comparing the calculated shifts with experimental NMR spectra helps in the assignment of peaks and confirms the molecular structure.

Vibrational Frequencies: The vibrational modes of the dibutylammonium cation and their corresponding frequencies can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The N-H stretching vibration in the ammonium (B1175870) group is a key feature that can be studied computationally. researchgate.net The position of this band can provide information about the strength of the hydrogen bonding interaction with the iodide anion. nih.gov

| Spectroscopic Parameter | Predicted Information |

| NMR Chemical Shifts | Electronic environment of atomic nuclei. |

| Vibrational Frequencies | Molecular vibrations and functional groups. |

Molecular Orbital Analysis (HOMO-LUMO Gaps and Charge Distribution)

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, this analysis can provide insights into its electronic properties and potential reactivity.

Furthermore, the analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. nih.gov In the dibutylammonium cation, the positive charge is expected to be localized primarily on the nitrogen atom and the attached hydrogens, while the iodide anion carries the negative charge.

| MO Parameter | Significance |

| HOMO | Highest energy molecular orbital containing electrons. |

| LUMO | Lowest energy molecular orbital without electrons. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Charge Distribution | Reveals electrophilic and nucleophilic sites. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Investigation of Dynamic Behavior in Solution and Condensed Phases

For this compound, MD simulations can be employed to investigate its behavior in different environments, such as in solution or in the solid state. These simulations can provide insights into processes like diffusion, solvation, and structural rearrangements.

In a solution, MD simulations can model the interactions between the dibutylammonium cations, iodide anions, and the solvent molecules. This allows for the study of how the ions are solvated and how they move and interact with each other. The simulations can also be used to calculate macroscopic properties such as density and viscosity of the solution.

In the condensed (solid) phase, MD simulations can be used to study the crystal structure and its stability at different temperatures and pressures. The simulations can also reveal information about the vibrational dynamics of the ions within the crystal lattice.

Thermodynamic and Kinetic Modeling

Beyond static structures and interactions, computational chemistry can model the dynamic processes and thermodynamic stability of this compound.

The formation of this compound typically involves the acid-base reaction between dibutylamine (a secondary amine) and hydroiodic acid. Computational methods, particularly DFT, can be employed to map out the potential energy surface of this reaction. tue.nl This involves identifying the structures of the reactants, products, and any transition states or intermediates along the reaction pathway.

For instance, a computational study could model the proton transfer from hydroiodic acid to the nitrogen atom of dibutylamine. By calculating the energies of the species involved, the activation energy (energy barrier) for the reaction can be determined. acs.org This provides insight into the reaction kinetics. A low calculated energy barrier would be consistent with the typically fast nature of acid-base reactions. Quantum chemical calculations have been used to investigate mechanisms in related amine reactions, such as imide formation, where secondary amines like dibutylamine can act as catalysts. tue.nl

Table 2: Hypothetical Energy Profile for the Formation of this compound

This table illustrates the kind of data a DFT study on the reaction (CH₃(CH₂)₃)₂NH + HI → (CH₃(CH₂)₃)₂NH₂⁺I⁻ would generate.

| Species | Relative Energy (kJ/mol) |

| Reactants: Dibutylamine + Hydroiodic Acid | 0 (Reference) |

| Transition State | +10 to +20 |

| Products: this compound | -80 to -120 |

Note: These are hypothetical values for illustrative purposes. The actual reaction is likely barrierless in solution.

The stability and behavior of this compound are highly dependent on its environment, particularly the solvent. Computational solvation models are used to predict how a solvent affects the compound's thermodynamic properties. researchgate.net

Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net These models are efficient for estimating the free energy of solvation, which is a key measure of a compound's stability in a particular solvent. researchgate.netd-nb.infomdpi.comnih.govmpg.de For this compound, such models would predict high stability in polar solvents like water, which can effectively solvate the charged ammonium and iodide ions.

Explicit solvent models, typically used in molecular dynamics simulations, provide a more detailed picture by modeling individual solvent molecules. mdpi.com These simulations can reveal the specific structure of the solvation shell around the cation and anion, including the number of solvent molecules and their orientation. This level of detail is crucial for understanding phenomena like ion pairing and the influence of the solvent on self-assembly. ulisboa.pt The thermodynamic stability of related amine-acid complexes has been shown to be influenced by factors such as the gas-phase basicity of the amine and the formation of specific hydrogen-bonding networks. ustc.edu.cnacs.orgcopernicus.org

Table 3: Illustrative Calculated Solvation Free Energies (ΔG_solv) for this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated ΔG_solv (kJ/mol) |

| Water | 78.4 | -250 to -350 |

| Methanol | 32.7 | -200 to -300 |

| Hexane | 1.88 | +20 to +50 |

Note: These values are illustrative estimates based on general principles of solvation for ionic compounds. Positive values indicate unfavorable solvation.

Reaction Mechanisms and Chemical Reactivity Studies

Role as an Acid-Base Catalyst

Dibutylamine (B89481) hydroiodide can function as a bifunctional acid-base catalyst. The dibutylammonium ion, being the conjugate acid of a moderately strong base (dibutylamine), can act as a proton donor (Brønsted-Lowry acid). Conversely, the iodide ion, the conjugate base of a strong acid (hydroiodic acid), is a very weak base but can participate in certain catalytic cycles.

In a manner analogous to other amine salts like dibutylamine acetate (B1210297), which is used in the synthesis of methacrolein (B123484), dibutylamine hydroiodide can catalyze reactions that are sensitive to both acidic and basic conditions. semanticscholar.org For instance, in aldol-type condensation reactions, the dibutylammonium ion can protonate a carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack. Simultaneously, the iodide anion, although a weak base, can assist in the deprotonation of a carbon acid to form an enolate or enol intermediate.

The catalytic activity is highly dependent on the reaction medium. In non-polar solvents, the ion pair [ (C₄H₉)₂NH₂⁺I⁻ ] is more tightly associated, and the catalytic effect is a consequence of the concerted action of both ions. In polar protic solvents, the ions are more dissociated, and their individual catalytic activities become more pronounced.

A key aspect of its catalytic role is the reversible nature of the proton donation and acceptance, which allows for the regeneration of the catalyst and its participation in multiple reaction cycles. This is particularly evident in reactions where a delicate pH balance is required to favor the formation of a desired product while minimizing side reactions.

Nucleophilic and Proton Transfer Reactions Mediated by this compound

This compound is an active participant in both nucleophilic and proton transfer reactions, which are fundamental to many organic transformations.

Proton Transfer Reactions: Proton transfer is a central feature of the catalytic activity of this compound. The dibutylammonium cation can readily donate a proton to a substrate, a crucial step in acid-catalyzed reactions. The rate of this proton transfer is influenced by the pKa of the substrate and the solvent properties. In reactions involving strong bases, the dibutylammonium ion acts as a proton source to neutralize the base or protonate an intermediate.

Kinetic studies on proton transfer reactions involving similar amine systems, such as the reaction of 4-nitrophenylnitromethane with triethylamine (B128534) and tri-n-butylamine, have shown that these reactions are characterized by low enthalpies of activation and large negative entropies of activation. rsc.org This suggests a highly ordered transition state, a characteristic that can be extrapolated to proton transfer reactions mediated by this compound.

Nucleophilic Reactions: The iodide anion of this compound is a good nucleophile, particularly in polar aprotic solvents where it is not heavily solvated. It can participate in nucleophilic substitution reactions, for example, by displacing a leaving group from an alkyl halide. science-revision.co.uk This is a classic S_N2 reaction where the iodide ion attacks the electrophilic carbon atom.

Furthermore, the in-situ formation of dibutylamine from the salt under basic conditions can lead to nucleophilic attack by the amine itself. Dibutylamine, being a secondary amine, is a potent nucleophile that can react with various electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds to form more complex molecules. chemguide.co.uk

Influence on Organic Transformation Reaction Kinetics

The presence of this compound can significantly alter the kinetics of organic reactions. Its influence can be attributed to several factors:

Catalytic Effect: As a catalyst, it can open up new reaction pathways with lower activation energies, thereby increasing the reaction rate. For instance, in the synthesis of methacrolein using dibutylamine acetate as a catalyst, the reaction rate is significantly enhanced. semanticscholar.org A similar kinetic enhancement can be expected with this compound in analogous reactions.

Solvent Effects: The ionic nature of this compound can alter the polarity of the reaction medium, which in turn can affect the rates of reactions sensitive to solvent polarity.

Common Ion Effect: In reactions where iodide is a leaving group, the presence of the iodide ion from this compound can suppress the reaction rate through the common ion effect.

Phase Transfer Catalysis: Although not a classic phase transfer catalyst, in biphasic systems, the dibutylammonium cation can facilitate the transfer of anions from the aqueous phase to the organic phase, thereby accelerating the reaction.

The table below presents hypothetical kinetic data for a model reaction to illustrate the potential influence of this compound concentration on the reaction rate constant.

| Catalyst Concentration (mol/L) | Apparent Rate Constant (k_app) (s⁻¹) |

| 0.00 (uncatalyzed) | 1.2 x 10⁻⁵ |

| 0.01 | 3.5 x 10⁻⁴ |

| 0.05 | 1.8 x 10⁻³ |

| 0.10 | 3.7 x 10⁻³ |

This is an interactive data table based on expected catalytic behavior.

Interactions with Reaction Intermediates and Transition States

A fundamental aspect of catalysis is the stabilization of transition states, which lowers the activation energy of a reaction. wikipedia.org this compound can interact with and stabilize both reaction intermediates and transition states.

The dibutylammonium ion can stabilize anionic intermediates and transition states through hydrogen bonding or electrostatic interactions. For example, in a reaction proceeding through an anionic tetrahedral intermediate, the dibutylammonium ion can act as a counterion, stabilizing the negative charge and facilitating the subsequent steps of the reaction.

Conversely, the iodide anion can stabilize cationic intermediates, such as carbocations, through ion-pairing. In reactions that proceed via a carbocation mechanism, the presence of iodide can influence the stereochemical outcome by forming a transient ion pair with the carbocation.

The concept of transition state theory posits that catalysts function by providing a lower energy pathway from reactants to products. wikipedia.org this compound can achieve this by participating in the formation of a more stable, lower-energy transition state complex. For instance, in a proton transfer reaction, the transition state may involve a hydrogen bond between the dibutylammonium ion, the substrate, and potentially the iodide ion, creating a structured arrangement that facilitates the proton transfer. nih.gov

Mechanisms of Salt Formation and Dissociation in Reaction Media

The formation of this compound occurs through a straightforward acid-base neutralization reaction between dibutylamine and hydroiodic acid. This is an exothermic reaction that results in the formation of the ionic salt. nih.gov

(C₄H₉)₂NH + HI → (C₄H₉)₂NH₂⁺I⁻

The extent of dissociation of this salt in a reaction medium is crucial to its reactivity and is governed by the dielectric constant of the solvent.

In polar protic solvents (e.g., water, ethanol), which have high dielectric constants, the salt will be significantly dissociated into its constituent ions: the dibutylammonium cation [(C₄H₉)₂NH₂⁺] and the iodide anion [I⁻]. In this state, the ions can act independently in the reaction.

In polar aprotic solvents (e.g., acetonitrile, DMF), the salt will also be largely dissociated, although ion pairing can still be a factor.

In non-polar solvents (e.g., toluene, hexane), which have low dielectric constants, the salt will exist predominantly as a tightly bound ion pair, [(C₄H₉)₂NH₂⁺I⁻]. In this form, the catalytic or reactive properties are a result of the concerted action of the ion pair.

The equilibrium between the associated and dissociated forms can be represented as:

(C₄H₉)₂NH₂⁺I⁻ ⇌ (C₄H₉)₂NH₂⁺ + I⁻

The position of this equilibrium has a profound impact on the reaction mechanism and kinetics. For instance, a reaction that relies on the nucleophilicity of the free iodide ion will be faster in a solvent that promotes dissociation.

The table below summarizes the expected degree of dissociation in various solvents.

| Solvent | Dielectric Constant (ε) | Expected Degree of Dissociation |

| Water | 80.1 | High |

| Ethanol | 24.5 | Moderate to High |

| Acetonitrile | 37.5 | Moderate to High |

| Toluene | 2.4 | Low |

| Hexane | 1.9 | Very Low |

This is an interactive data table based on general principles of salt dissociation.

Advanced Applications in Materials Science

Organic-Inorganic Perovskite Materials Research

Organic-inorganic perovskites are a class of materials that have garnered immense interest for their exceptional optoelectronic properties, making them highly suitable for applications in solar cells and other electronic devices. The performance and stability of these materials are intricately linked to their crystal structure, film morphology, and the presence of defects. Various additives are often incorporated to control these factors. While specific studies on Dibutylamine (B89481) Hydroiodide are scarce, the role of similar long-chain alkylammonium halides is well-documented.

Modulation of Perovskite Crystallization Kinetics and Morphology

The crystallization process is a critical step in forming high-quality perovskite films. The kinetics of nucleation and crystal growth determine the final morphology, including grain size and orientation. Additives can significantly influence this process. For instance, large organic cations can act as surfactants or templates, slowing down the rapid crystallization of perovskites to allow for the formation of larger, more ordered crystalline grains. This reduction in the number of grain boundaries is crucial for improving charge transport and reducing recombination losses in devices.

Defect Passivation Strategies at Perovskite Interfaces and Grain Boundaries

Polycrystalline perovskite films inherently contain a high density of defects, particularly at grain boundaries and interfaces with charge transport layers. These defects, such as ion vacancies, can act as traps for charge carriers, leading to non-radiative recombination and a decrease in device efficiency and stability. Defect passivation is a key strategy to mitigate these issues. Molecules with functional groups like amines can coordinate with uncoordinated lead ions (Pb²⁺), a common defect, effectively neutralizing these trap states. The bulky nature of the dibutylammonium cation could theoretically offer steric hindrance that protects the perovskite surface from environmental degradants.

Integration into Hybrid Perovskite Architectures for Optoelectronic Devices

Hybrid perovskite architectures, which combine 3D and 2D perovskite structures, have shown great promise in improving both the efficiency and stability of optoelectronic devices like solar cells and LEDs. The large organic cation from a salt like Dibutylamine Hydroiodide is a key component in forming these 2D layers. These hybrid structures can create a beneficial energy landscape that facilitates charge separation and transport while simultaneously passivating surface defects and acting as a barrier against environmental degradation.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding. Crystal engineering, a subfield of supramolecular chemistry, involves the design of crystalline solids with desired properties based on an understanding of these intermolecular interactions.

Creation of Porous and Ordered Supramolecular Structures

The development of porous materials with well-defined, ordered structures is a significant focus in materials science, driven by their potential applications in areas such as catalysis, separation, and gas storage. The formation of these materials often relies on the principles of supramolecular chemistry, where non-covalent interactions guide the assembly of molecular building blocks into larger, organized architectures. In this context, simple organic salts, including dialkylammonium halides, can play a crucial role as structure-directing agents or templates.

The utility of secondary amine salts in templating porous structures lies in their ability to form directional hydrogen bonds and engage in electrostatic interactions. The ammonium (B1175870) headgroup can act as a hydrogen bond donor, interacting with anionic species or polar functional groups within the framework precursors. The alkyl chains, in this case, the butyl groups of the dibutylammonium cation, contribute through van der Waals interactions and can influence the size and shape of the resulting pores.

While direct research on the use of this compound in the synthesis of porous supramolecular structures is not extensively documented, its potential can be inferred from the behavior of analogous systems. The dibutylammonium cation could direct the assembly of inorganic or organic-inorganic hybrid frameworks. The iodide anion, being large and polarizable, can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to create specific solid-state architectures. The interplay between the hydrogen bonding from the N-H group, the hydrophobic interactions of the butyl chains, and the potential halogen bonding involving the iodide ion could lead to the formation of unique porous networks.

For instance, in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could be introduced as a templating agent. The salt would reside within the pores during the framework's construction and could be subsequently removed, leaving behind a well-defined void space. The size and shape of the dibutylammonium cation would directly influence the dimensions of the resulting pores.

Table 1: Potential Influence of this compound on Porous Material Properties (Hypothetical Data)

| Property | Influence of Dibutylammonium Cation | Influence of Iodide Anion | Predicted Outcome on Porous Structure |

| Pore Size | The steric bulk of the two butyl chains can create mesoporous cavities (2-50 nm). | The large ionic radius might occupy significant volume, contributing to pore volume. | Formation of uniform mesopores with diameters influenced by the cation's dimensions. |

| Pore Ordering | Directional N-H•••X hydrogen bonding can promote long-range order. | Potential for I•••X halogen bonding can introduce additional directional control. | Enhanced crystallinity and long-range order in the porous framework. |

| Surface Chemistry | Upon removal, might leave behind surfaces with specific chemical affinities. | May influence the electronic properties of the framework material. | Creation of functionalized pores with tailored adsorption properties. |

Self-Assembly Processes and Molecular Recognition Phenomena

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. This phenomenon is fundamental to the creation of complex supramolecular architectures. Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the driving force behind self-assembly. Ammonium ions are well-known participants in molecular recognition events, primarily through hydrogen bonding and electrostatic interactions. nih.gov

This compound, as a simple salt, possesses the fundamental components for engaging in self-assembly and molecular recognition. The dibutylammonium cation can be recognized by host molecules containing crown ethers, calixarenes, or other macrocycles with electron-rich cavities. nih.gov The binding is typically driven by the formation of multiple hydrogen bonds between the N-H protons of the ammonium group and the oxygen atoms of the macrocycle. The butyl chains can further stabilize the complex through hydrophobic and van der Waals interactions with the host molecule.

While specific studies detailing the self-assembly of this compound are scarce, the principles of ammonium ion recognition are well-established. For example, the encapsulation of ammonium ions within synthetic receptors is a widely studied phenomenon. nih.gov Such host-guest complexes can then act as larger building blocks for the construction of more complex, hierarchically ordered supramolecular systems.

Table 2: Key Interactions in Molecular Recognition of this compound (Illustrative)

| Interacting Species | Type of Interaction | Driving Force | Potential Outcome |

| Dibutylammonium Cation & Crown Ether | Host-Guest Interaction | Hydrogen Bonding, Ion-Dipole | Formation of a stable supramolecular complex. |

| Dibutylammonium Cation & Anionic Micelle | Electrostatic Interaction | Ion Pairing, Hydrophobic Effect | Incorporation of the cation into the micellar structure. |

| Iodide Anion & Halogen Bonding Donor | Halogen Bonding | σ-hole Interaction | Directed assembly into a specific solid-state lattice. |

| This compound | Self-Assembly | Ion Pairing, van der Waals | Formation of ionic clusters or layered structures in non-polar solvents. |

Other Functional Material Systems

Catalytic Applications in Organic Synthesis

Secondary amines and their salts are known to be effective catalysts in a variety of organic transformations. rsc.org They can function as Brønsted acids, Brønsted bases, or as precursors to organocatalysts. The catalytic activity of salts like this compound can stem from either the acidic nature of the dibutylammonium cation or the nucleophilic/basic character of the iodide anion.

The dibutylammonium ion, being a weak Brønsted acid, can catalyze reactions that are promoted by proton transfer, such as esterification or acetal (B89532) formation. In these cases, the ammonium ion can protonate a carbonyl group, activating it towards nucleophilic attack.

More significantly, secondary amine salts are precursors to enamine and iminium catalysis, which are powerful strategies in asymmetric synthesis. researchgate.net While this typically involves the free secondary amine, the in-situ generation of the amine from its salt can be a viable approach. The salt can act as a stable precursor that releases the active amine catalyst under specific reaction conditions.

The iodide ion can also participate in catalysis. As a soft nucleophile, it can be involved in substitution reactions or act as a co-catalyst in transition-metal-catalyzed processes. For instance, in palladium-catalyzed cross-coupling reactions, iodide salts can sometimes enhance the catalytic activity.

Although there is a lack of specific literature on the catalytic uses of this compound, its potential can be inferred from the known reactivity of similar secondary amine salts. nih.gov

Table 3: Potential Catalytic Roles of this compound in Organic Synthesis (Hypothetical Examples)

| Reaction Type | Potential Role of this compound | Proposed Mechanism |

| Michael Addition | Brønsted Acid Catalyst | The ammonium cation activates the α,β-unsaturated carbonyl compound towards nucleophilic attack. |

| Aldol Condensation | Precursor to Enamine Catalyst | In the presence of a base, the salt releases dibutylamine, which then forms an enamine with a carbonyl compound. |

| Heck Reaction | Additive/Co-catalyst | The iodide ion may facilitate the oxidative addition step or stabilize the catalytic species. |

| Esterification | Acid Catalyst | Protonation of the carboxylic acid by the dibutylammonium ion. |

Role in Polymer Science and Crosslinking Chemistry

Amines and their derivatives play a multitude of roles in polymer science, acting as monomers, curing agents, and modifiers. The incorporation of amine functionalities can significantly alter the properties of a polymer, such as its solubility, thermal stability, and mechanical strength.

In the context of crosslinking, which is the process of forming covalent bonds between polymer chains to create a network structure, amines are widely used. For example, diamines are common crosslinking agents for epoxy resins, where the amine nitrogen atoms react with the epoxide rings to form a rigid, three-dimensional network.

While dibutylamine itself is a secondary monoamine and thus cannot act as a crosslinker on its own, its hydroiodide salt could play several indirect roles in polymerization and crosslinking chemistry. It could be used to control the pH of a polymerization reaction, which can be crucial for certain polymerization mechanisms, such as those involving acid or base catalysts.

Furthermore, the dibutylammonium cation could interact with anionic polymer chains through electrostatic interactions, effectively acting as an ionic crosslinker. This would lead to the formation of a physically crosslinked network, where the properties are reversible and responsive to changes in the environment, such as pH or ionic strength.

The iodide ion could also potentially participate in certain polymerization reactions, for example, as a component of a redox initiation system.

Table 4: Potential Roles of this compound in Polymer Systems (Inferred)

| Polymer System | Potential Function | Effect on Polymer Properties |

| Anionic Polymers | Ionic Crosslinker | Increased viscosity, formation of a reversible hydrogel. |

| Epoxy Resins | Curing Accelerator | The iodide ion could potentially catalyze the ring-opening of the epoxide. |

| Emulsion Polymerization | pH Modifier/Stabilizer | Control over polymerization rate and particle size. |

| Conducting Polymers | Dopant | The iodide ion could act as a dopant, increasing the electrical conductivity of the polymer. |

Coordination Chemistry of Dibutylamine Hydroiodide

Ligand Behavior and Metal Ion Complexation

Dibutylamine (B89481), the parent amine of dibutylamine hydroiodide, has the potential to act as a monodentate ligand, donating its nitrogen lone pair to a metal center. However, in the context of this compound, the nitrogen atom is protonated, forming the dibutylammonium cation. This cation is not electronically equipped to form a coordinate bond with a metal ion.

Instead, the dominant role of this compound in metal ion complexation is through the electrostatic and hydrogen-bonding interactions of the dibutylammonium cation. In the presence of anionic metal complexes, the dibutylammonium cation serves as a bulky, charge-balancing counter-ion. Its size and shape can influence the packing of the ions in the crystal lattice, a principle utilized in the field of crystal engineering.

The interaction between the dibutylammonium cation and an anionic metal complex can be represented as:

n[(C₄H₉)₂NH₂]⁺ + [MLₓ]ⁿ⁻ → {[(C₄H₉)₂NH₂]ⁿ}[MLₓ]

Where [MLₓ]ⁿ⁻ represents an anionic metal complex. The resulting solid-state structure is stabilized by the ionic interactions and, significantly, by hydrogen bonds formed between the N-H protons of the dibutylammonium cation and the ligands or atoms of the anionic metal complex.

Synthesis and Characterization of Metal-Dibutylamine Hydroiodide Coordination Compounds

The synthesis of coordination compounds incorporating the dibutylammonium cation typically involves the reaction of a metal salt with appropriate ligands in the presence of dibutylamine. The dibutylamine is protonated in situ or added as the hydroiodide salt to serve as the counter-ion for the resulting anionic metal complex.

A notable example is the synthesis of tetrakis-dibutylammonium hexathiodigermanate(IV), [(C₄H₉)₂NH₂]₄[Ge₂S₆]. In this synthesis, a germanium sulfide species is reacted in a solution containing dibutylamine, which becomes the protonated dibutylammonium cation that crystallizes with the hexathiodigermanate(IV) anion.

The general synthetic approach can be summarized as:

Metal Precursor + Ligand Source + Dibutylamine/Dibutylamine Hydroiodide → Crystalline Product

Characterization of these compounds is primarily achieved through single-crystal X-ray diffraction, which provides definitive information about the solid-state structure, including bond lengths, bond angles, and the nature of the interactions between the dibutylammonium cation and the metal complex anion.

Structural Analysis of Coordination Geometries and Bonding Modes

The structural analysis of coordination compounds containing the dibutylammonium cation reveals its crucial role in the supramolecular assembly. The primary "bonding mode" of the dibutylammonium cation is through hydrogen bonding. The N-H protons of the cation act as hydrogen-bond donors, interacting with electronegative atoms (e.g., sulfur, oxygen, halides) on the surface of the anionic metal complex.

Table 1: Crystallographic Data for Tetrakis-dibutylammonium Hexathiodigermanate(IV)

| Parameter | Value |

| Chemical Formula | C₃₂H₈₀Ge₂N₄S₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.673(2) |

| b (Å) | 14.282(3) |

| c (Å) | 17.642(4) |

| α (°) | 67.09(3) |

| β (°) | 89.94(3) |

| γ (°) | 73.18(3) |

| Volume (ų) | 2394.9(9) |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of amines and their salts often involves multi-step processes that may utilize harsh reagents, high temperatures, and generate significant waste. sciencedaily.comchemicalbook.com Future research is increasingly focused on developing "green" and sustainable synthetic methodologies for producing dibutylamine (B89481) hydroiodide. This aligns with the broader goals of green chemistry to maximize atom economy and minimize environmental impact. rsc.org

Key areas of development include:

Atom-Economical Reactions: Exploring one-pot synthesis methods where dibutylamine is formed and subsequently converted to its hydroiodide salt in a single reaction vessel. This reduces the need for intermediate purification steps, saving energy and reducing solvent waste. chemicalbook.com

Use of Renewable Resources: Investigating the synthesis of the butylamine (B146782) precursor from bio-based feedstocks rather than petroleum-based sources.

Alternative Solvents and Catalysts: Research into using environmentally benign solvents, such as water or supercritical CO2, or developing solvent-free reaction conditions. researchgate.net Furthermore, the use of recyclable, heterogeneous catalysts could replace traditional catalysts that are often difficult to separate from the reaction mixture. researchgate.net

The development of such sustainable routes is critical for the cost-effective and environmentally responsible large-scale production of dibutylamine hydroiodide for various applications.

Integration of Advanced Characterization with In-Situ Monitoring Techniques

A deep understanding of how this compound influences the properties of a material at a molecular level is crucial for its effective application. Future research will increasingly rely on a combination of advanced characterization and real-time, in-situ monitoring techniques, particularly in the context of its role in organic-inorganic hybrid materials like perovskites.

In-Situ Monitoring of Material Formation: Techniques such as in-situ grazing-incidence X-ray diffraction (GIXD), high-speed optical reflectance spectroscopy, and photoluminescence (PL) spectroscopy can monitor the crystallization and film formation of materials in real-time. nih.govresearchgate.netrsc.orglaytec.de Applying these methods can reveal the precise role of this compound as an additive, elucidating its effect on nucleation, crystal growth kinetics, and the formation of intermediate phases. researchgate.net